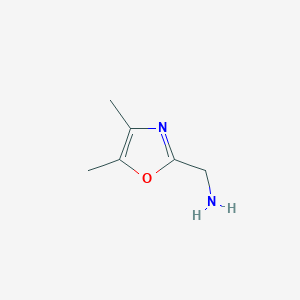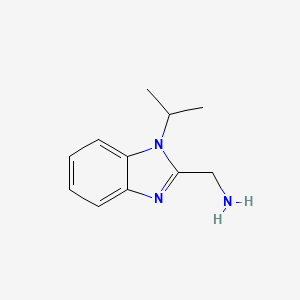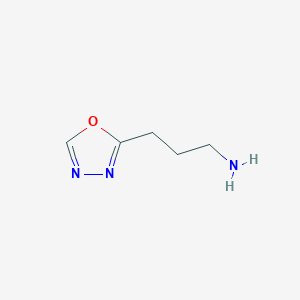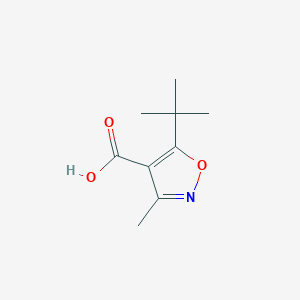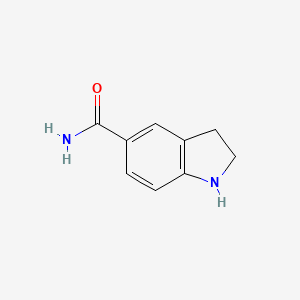
2,3-dihydro-1H-indole-5-carboxamide
描述
2,3-Dihydro-1H-indole-5-carboxamide is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with an amide group attached at the 5th position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug design.
作用机制
Target of Action
Indoline-5-carboxamide, like other indole derivatives, primarily targets a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with these targets, often resulting in the inhibition of their activity .
Mode of Action
The interaction of Indoline-5-carboxamide with its targets involves the formation of hydrogen bonds. This interaction can lead to changes in the structure and function of the targeted enzymes and proteins, often resulting in their inhibition .
Biochemical Pathways
It is known that indole derivatives can inhibit the activity of various enzymes and proteins, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the lipophilicity of similar compounds can facilitate their diffusion through lipid-rich bilayers, potentially influencing their bioavailability .
Result of Action
The molecular and cellular effects of Indoline-5-carboxamide’s action are likely to be diverse, given its potential to interact with a variety of enzymes and proteins. In some cases, these interactions can result in the inhibition of the targeted enzymes and proteins, potentially affecting cellular processes .
Action Environment
The action, efficacy, and stability of Indoline-5-carboxamide can be influenced by various environmental factors. For instance, the lipophilicity of similar compounds can facilitate their diffusion through lipid-rich environments, potentially influencing their action . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid. The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions: 2,3-Dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce dihydro-indole compounds.
科学研究应用
2,3-Dihydro-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug design and development, particularly as a scaffold for developing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
相似化合物的比较
- Indole-2-carboxamide
- Indole-3-carboxamide
- 2,3-Dimethylindole
Comparison: 2,3-Dihydro-1H-indole-5-carboxamide is unique due to its specific substitution pattern and the presence of the amide group at the 5th position. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives. For example, the presence of the amide group can enhance hydrogen bonding interactions, influencing the compound’s binding affinity to biological targets .
属性
IUPAC Name |
2,3-dihydro-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5,11H,3-4H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATOBHVAZUERBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B3210925.png)
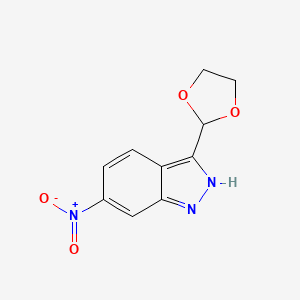
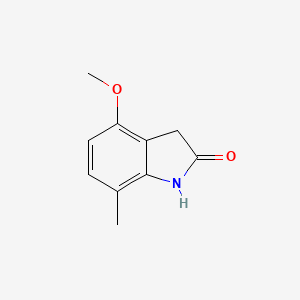
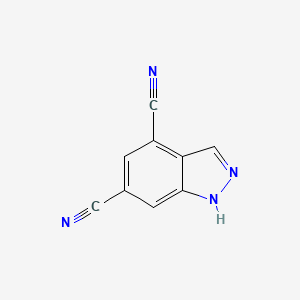
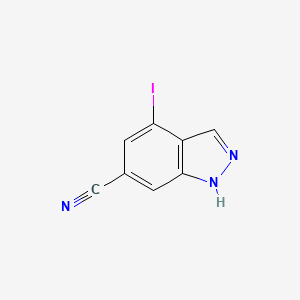
![1H-Pyrrole-2-carboxaldehyde, 3,5-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-methyl-](/img/structure/B3210959.png)
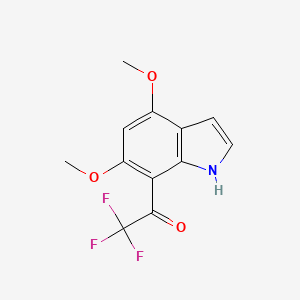
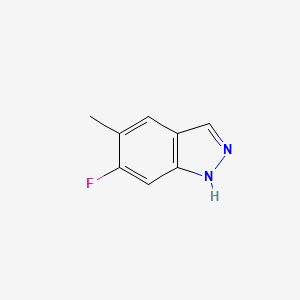
![2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B3210978.png)
![7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3210983.png)
